Allyl chloroformate

Peptide Synthesis Protecting Group Chemistry Orthogonal Synthesis

Allyl chloroformate (CH2=CHCH2OCOCl) is a highly reactive chloroformate ester and the primary reagent for introducing the allyloxycarbonyl (Alloc) protecting group. This compound exhibits a distinctive solvolytic mechanism, undergoing bimolecular substitution (SN2) in alcohol/water mixtures with a solvent kinetic isotope effect (SKIE) of 2.16 and activation enthalpies (ΔH≠) of 12.5–13.4 kcal·mol−1, which are fully consistent with its role as a selective, orthogonal protecting group.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 2937-50-0
Cat. No. B041492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl chloroformate
CAS2937-50-0
Synonyms2-Propen-1-yl Ester Carbonochloridic Acid;  2-Propenyl Ester Carbonochloridic Acid;  Chloroformic Acid Allyl Ester;  2-Propen-1-yl chloroformate;  2-Propenyl chloroformate;  Allyl Carbonochloridate;  Allyl Chloridocarbonate;  Allyl Chlorocarbonate;  Allyl Ch
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESC=CCOC(=O)Cl
InChIInChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2
InChIKeyCAEWJEXPFKNBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in wate

Allyl Chloroformate (CAS 2937-50-0): A Unique Alloc Reagent for Orthogonal Protection and SN2 Solvolysis


Allyl chloroformate (CH2=CHCH2OCOCl) is a highly reactive chloroformate ester and the primary reagent for introducing the allyloxycarbonyl (Alloc) protecting group . This compound exhibits a distinctive solvolytic mechanism, undergoing bimolecular substitution (SN2) in alcohol/water mixtures with a solvent kinetic isotope effect (SKIE) of 2.16 and activation enthalpies (ΔH≠) of 12.5–13.4 kcal·mol−1, which are fully consistent with its role as a selective, orthogonal protecting group [1].

Why Allyl Chloroformate Cannot Be Replaced by Generic Chloroformates in Critical Synthetic Workflows


Chloroformates are a broad class of reagents with significant variation in thermal stability, hydrolysis rates, and deprotection chemistry driven by their alkyl/aryl substituents [1]. The specific allyl moiety in allyl chloroformate imparts an orthogonal deprotection mechanism (palladium-catalyzed) that is incompatible with the acid/base-sensitive deprotection of common alternatives like Cbz and Boc [2]. Furthermore, solvolysis kinetics, thermal stability, and even oxidation susceptibility differ dramatically among chloroformates, meaning direct substitution of allyl chloroformate with a cheaper or more available analog (e.g., ethyl chloroformate) will inevitably lead to synthetic failure, altered selectivity, or compromised purity in sensitive sequences [3].

Quantitative Evidence for Allyl Chloroformate Differentiation: Head-to-Head Comparative Data


Orthogonal Protection: Alloc Group Stability Under Acidic and Basic Conditions vs. Cbz and Boc

The Alloc protecting group, introduced by allyl chloroformate, exhibits complete stability under both acidic and basic conditions, unlike Cbz and Boc which are labile under acidic conditions. This enables true orthogonality: Cbz, Boc, and Fmoc can be selectively removed in the presence of the Alloc group, while Alloc itself is uniquely cleaved by Pd(0) catalysts [1]. The quantitative stability of the Alloc group under acid/base conditions contrasts with the known acid lability of Boc (t1/2 in TFA) and the base lability of Fmoc (t1/2 in piperidine).

Peptide Synthesis Protecting Group Chemistry Orthogonal Synthesis

Thermal Stability: Allyl Chloroformate vs. Benzyl Chloroformate and Other Alkyl Chloroformates

The thermal stability of chloroformates is governed by the alkyl substituent, with the established order being: aryl (e.g., benzyl chloroformate, phenyl chloroformate) > primary alkyl (e.g., methyl chloroformate, ethyl chloroformate, n-propyl chloroformate, n-butyl chloroformate) > secondary alkyl > tertiary alkyl [1]. Allyl chloroformate, as a primary alkyl chloroformate, falls into the moderate stability tier. This places it as less thermally stable than benzyl chloroformate but more stable than secondary alkyl derivatives. This ranking is critical for storage and reaction condition design.

Process Chemistry Safety Stability

Solvolytic Mechanism and Reactivity: Allyl Chloroformate vs. Vinyl Chloroformate

Kinetic studies reveal that allyl chloroformate solvolyzes via a bimolecular SN2 mechanism, characterized by a solvent kinetic isotope effect (SKIE, kMeOH/kMeOD) of 2.16, activation enthalpies (ΔH≠) of 12.5–13.4 kcal·mol−1, and activation entropies (ΔS≠) of −34.4 to −37.3 cal·mol−1·K−1 [1]. In contrast, vinyl chloroformate is reported to solvolyze via an SN1 mechanism under similar conditions [2]. The product selectivity (S) for allyl chloroformate in alcohol/water mixtures ranges from 1.3 to 3.9, confirming the bimolecular pathway [1].

Physical Organic Chemistry Kinetics Reaction Mechanisms

Hydrolytic Stability: Allyl Chloroformate vs. Lower Alkyl Chloroformates

Lower chloroformates (e.g., methyl and ethyl chloroformate) hydrolyze more rapidly in water at room temperature, while higher and aromatic chloroformates hydrolyze more slowly [1]. Measured hydrolysis half-lives for methyl, ethyl, propyl, isopropyl, and phenyl chloroformates range from 1.4 to 53.2 minutes [1]. Although specific half-life data for allyl chloroformate were not found, it is classed among the higher chloroformates and is expected to exhibit slower hydrolysis than methyl and ethyl analogs.

Hydrolysis Stability Storage

Oxidative Stability: Allyl vs. Ethyl vs. Benzyl Chloroformates in ADHP Synthesis

Alkylidene dihydropyridines (ADHPs) prepared from allyl chloroformate exhibit intermediate oxidative stability. Under an oxygen atmosphere, ADHPs derived from ethyl chloroformate decompose fastest, followed by those from allyl chloroformate, while those from trichloroethyl chloroformate are slowest [1]. ADHPs derived from benzyl chloroformate are stable towards oxidation, whereas those from phenyl chloroformate hydrolyze readily [1].

Oxidation Stability Reagent Selection ADHP Intermediates

High-Value Application Scenarios Where Allyl Chloroformate Differentiation Drives Success


Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protecting Group Strategies

In automated SPPS, the acid/base stability of the Alloc group (from allyl chloroformate) is essential. The Alloc group remains intact during the repetitive TFA-mediated Boc deprotection cycles or piperidine-mediated Fmoc deprotection, allowing for selective, on-resin side-chain deprotection and cyclization at the final stage using Pd(0) catalysts [1]. This orthogonal approach is fundamental to the synthesis of complex cyclic peptides and peptide libraries [2].

Synthesis of Oxidation-Sensitive Intermediates like Alkylidene Dihydropyridines (ADHPs)

The intermediate oxidative stability of allyl chloroformate-derived ADHPs, situated between the rapid decomposition of ethyl derivatives and the stability of benzyl derivatives, allows chemists to fine-tune reaction cascades [1]. Allyl chloroformate is the preferred reagent when a balance between nucleophilic reactivity and manageable oxidation sensitivity is required, a common scenario in medicinal chemistry campaigns.

Synthesis of Emamectin Benzoate and Agrochemical Intermediates

Allyl chloroformate is industrially essential for hydroxyl protection in the multi-step synthesis of Emamectin benzoate, a widely used insecticide [1]. Its ability to form stable, selectively cleavable Alloc esters under manufacturing conditions is critical for achieving high yields and purity in this high-volume agrochemical process.

Preparation of Poly(Ethylene Oxide) Hybrid Systems for Drug Delivery

The controlled reactivity of allyl chloroformate enables the synthesis of hybrid poly(ethylene oxide) systems used in therapeutic and drug delivery applications [1]. Its specific Alloc chemistry allows for the precise introduction of functional handles that are orthogonal to other polymer modifications, a key requirement for constructing advanced biomaterials.

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